9,9-Dimethyl-10-phenyl-9,10-dihydroacridine
Description
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine (DMTPA) is a rigid, planar acridine derivative featuring two methyl groups at the 9-position and a phenyl substituent at the 10-position. This structure confers high thermal stability (decomposition temperatures >300°C) and strong electron-donating capabilities, making DMTPA a critical donor component in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) . Its non-conjugated, sterically hindered design minimizes energy loss and enhances charge-transfer efficiency, enabling high external quantum efficiencies (EQEs) in blue-emitting OLEDs .
Properties
IUPAC Name |
9,9-dimethyl-10-phenylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUEZIFXPDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling with Bromobenzene
One of the primary methods to synthesize this compound involves the direct arylation of 9,9-dimethyl-9,10-dihydroacridine with bromobenzene under palladium catalysis:
- Starting Materials: 9,9-dimethyl-9,10-dihydroacridine and bromobenzene.
- Catalyst System: Palladium(II) acetate and tri-tert-butylphosphine tetrafluoroborate as ligand.
- Base: Potassium carbonate.
- Solvent: Dry toluene.
- Conditions: The reaction mixture is purged with nitrogen and stirred at 110 °C for 12 hours.
- Work-up: After completion, the mixture is concentrated, diluted with dichloromethane and water, extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: Column chromatography on silica gel using hexane as eluent.
- Yield: Approximately 70–80% (e.g., 0.24 g from 0.30 g starting acridine).
This method is efficient for introducing the phenyl group at the 10-position of the acridine ring system with good selectivity and yield.
Buchwald–Hartwig Cross-Coupling Reaction
Another approach involves Buchwald–Hartwig amination-type cross-coupling reactions, particularly when synthesizing derivatives containing 9,9-dimethyl-9,10-dihydroacridine as a donor moiety attached to other acceptor cores such as pyridazine:
- Starting Materials: Brominated pyridazine derivatives and 9,9-dimethyl-9,10-dihydroacridine.
- Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] and X-Phos ligand.
- Base: Typically a strong base compatible with the catalyst system.
- Solvent and Conditions: Reflux conditions in an appropriate solvent under inert atmosphere.
- Outcome: Formation of donor–acceptor–donor (D-A-D) type molecules where 9,9-dimethyl-9,10-dihydroacridine acts as the electron-donating group.
- Yields: Lower yields reported for some derivatives (e.g., 6.4% for 9,9-dimethyl-9,10-dihydroacridine pyridazine derivative), possibly due to steric hindrance or reaction complexity.
- Purification: Column chromatography.
This method is valuable for constructing complex molecules incorporating this compound moieties in multifunctional architectures.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Catalyst | Pd(OAc)2 or Pd2(dba)3 | Pd(OAc)2 for direct arylation; Pd2(dba)3 for Buchwald–Hartwig |
| Ligand | Tri-tert-butylphosphine tetrafluoroborate or X-Phos | Ligand choice influences reactivity and selectivity |
| Base | Potassium carbonate or other strong bases | Ensures deprotonation and facilitates coupling |
| Solvent | Dry toluene or 1,2-dichlorobenzene | Non-polar aprotic solvents preferred |
| Temperature | 100–110 °C | Elevated temperature required for coupling |
| Reaction Time | 12 hours (direct arylation) to 48 hours (cross-coupling) | Longer times for more complex substrates |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation of catalyst and reagents |
Purification and Characterization
- Purification: Column chromatography on silica gel using non-polar solvents such as hexane or dichloromethane/hexane mixtures.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
- Typical NMR Data: Aromatic protons in the range 7.3–8.7 ppm; methyl groups at around 1.3 ppm.
- Thermal Stability: Compounds show high thermal stability with decomposition temperatures above 300 °C in some derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst & Ligand | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Arylation with Bromobenzene | 9,9-dimethyl-9,10-dihydroacridine + bromobenzene | Pd(OAc)2 + tri-tert-butylphosphine BF4 | 110 °C, 12 h, K2CO3, toluene | ~70–80 | Efficient, straightforward |
| Buchwald–Hartwig Cross-Coupling | Bromopyridazine + 9,9-dimethyl-9,10-dihydroacridine | Pd2(dba)3 + X-Phos | Reflux, inert atmosphere | ~6.4 | Used for complex donor–acceptor molecules |
Research Findings and Notes
- The palladium-catalyzed cross-coupling methods provide a reliable route to synthesize this compound with good purity and yield.
- Buchwald–Hartwig coupling allows integration of this moiety into larger molecular frameworks but may suffer from lower yields due to steric and electronic factors.
- The choice of catalyst, ligand, base, and solvent is critical to optimize yield and purity.
- Thermal and photophysical properties of derivatives synthesized by these methods have been studied extensively, confirming the stability and utility of the compound in advanced materials.
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation Products: Acridone derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Various substituted acridine compounds.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Photophysical Properties
DM-PA has been studied extensively for its role in OLED technology. Its derivatives exhibit promising characteristics such as deep-blue electroluminescence and efficient exciton production. Recent research indicates that when incorporated into OLEDs, DM-PA derivatives can achieve exciton production efficiencies of up to 73% in host-free devices and 42% in host-containing devices . The compound's ability to exhibit both prompt fluorescence and thermally activated delayed fluorescence makes it suitable for developing high-performance OLEDs.
Structure-Property Relationships
The efficiency of DM-PA in OLED applications is influenced by its molecular structure. Studies have shown that variations in the linking topology of DM-PA derivatives can lead to significant differences in their photophysical behavior. For instance, para-isomers demonstrate superior triplet harvesting capabilities compared to meta-isomers, which is critical for optimizing device performance .
| Property | Para-Isomer | Meta-Isomer |
|---|---|---|
| Exciton Production Efficiency | 73% | 42% |
| Emission Peak (nm) | Deep-blue (430) | Green (510) |
Photonic Applications
Hybridized Emitter Design
DM-PA is utilized in the design of hybrid emitters that combine locally excited and charge transfer states. This dual functionality allows for enhanced performance in photonic devices, particularly those requiring specific emission characteristics . The ability to tune the emission spectrum by modifying the molecular structure opens avenues for creating tailored materials for various optical applications.
Medicinal Chemistry
Potential Therapeutic Applications
While primarily recognized for its electronic applications, DM-PA and its derivatives have also shown potential in medicinal chemistry. The compound's structural features facilitate interactions with biological targets, which could be leveraged for drug development. Research into its bioactivity has indicated possible roles in protein labeling and modification, suggesting that DM-PA might be useful in biochemical assays and therapeutic contexts .
Computational Studies
Theoretical Insights
Computational approaches have been employed to predict the properties and behaviors of DM-PA derivatives. Time-dependent density functional theory (TDDFT) calculations have provided insights into the excited states of these compounds, aiding in the understanding of their photophysical properties . Such theoretical studies are crucial for guiding experimental investigations and optimizing material design for specific applications.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets through its acridine ring structure. This interaction can lead to:
Fluorescence Emission: The compound exhibits fluorescence due to the electronic transitions within the acridine ring.
Catalytic Activity: As a catalyst, it facilitates various organic reactions by stabilizing transition states and lowering activation energies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications at the 9-Position
Substituents at the 9-position of the acridine core significantly influence electronic and steric properties:
Key Insight : Methyl groups in DMTPA balance steric hindrance and solubility better than phenyl or spiro-substituted analogs, making DMTPA more versatile for host-guest OLED architectures .
Acridine Core Modifications
Fusing aromatic systems to the acridine core alters conjugation and emission profiles:
Key Insight : While fused systems like DMBA improve color purity, DMTPA’s simpler structure retains advantages in synthetic accessibility and tunability .
Donor-Acceptor (D-A) Systems
DMTPA’s performance in D-A systems depends on linker rigidity and acceptor choice:
Key Insight: Adamantane-linked DMTPA-TPZ systems outperform analogous D-A pairs due to restricted molecular motion and optimal spatial alignment of donor-acceptor units .
Thermal and Electrochemical Stability
| Compound | Td,5% (°C) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|
| DMTPA | 314 | 5.30 | 2.75 |
| DMAC | 298 | 5.45 | 2.60 |
| PXZ-TPA-TRZ | 336 | 5.20 | 3.10 |
| DPAc-OXD | 305 | 5.35 | 2.85 |
Biological Activity
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine (DMAc) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including organic electronics, fluorescence studies, and medicinal chemistry. This article explores the biological activity of DMAc, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
The primary mechanism of action for DMAc involves its role as a fluorescent dye and a potential enzyme inhibitor . It interacts with biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking, which can alter the conformation and function of proteins and nucleic acids. These interactions are critical in biochemical assays and imaging techniques.
Biochemical Pathways
DMAc is known to influence several biochemical pathways:
- Cell Signaling : It modulates the activity of transcription factors and alters gene expression profiles.
- Metabolic Enzymes : DMAc interacts with metabolic enzymes, affecting the flux of metabolites through various pathways.
Cellular Effects
Research indicates that DMAc affects cellular processes in various ways:
- Gene Expression : It can lead to significant changes in gene expression through the modulation of transcription factors.
- Metabolism : DMAc has been shown to interact with metabolic pathways, potentially leading to altered cellular metabolism.
Dosage Effects
The biological effects of DMAc vary significantly with dosage:
- Low Doses : Minimal toxicity; primarily influences cellular signaling pathways.
- High Doses : Can induce oxidative stress and apoptosis, highlighting the importance of dosage in therapeutic applications.
Research Applications
DMAc's unique properties make it suitable for various scientific research applications:
- Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.
- Fluorescence Studies : Its fluorescence characteristics make it an ideal candidate for biological imaging and microscopy.
- Catalysis : Serves as a catalyst in organic reactions such as the synthesis of amides and esters.
Case Studies
Several studies have highlighted the biological activity of DMAc:
- Anticancer Activity : Research demonstrated that DMAc derivatives exhibit significant anticancer properties by inhibiting tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Properties : Studies have shown that DMAc displays antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy.
- Photophysical Properties : Investigations into the photophysical properties of DMAc derivatives revealed their potential as thermally activated delayed fluorescence (TADF) materials. These materials exhibit long-lived excited states beneficial for OLED applications .
Summary Table of Biological Activities
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | Toluene | 65–75 | |
| Cross-Coupling | Pd(PPh₃)₄ | THF | 80–85 |
What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the dihydroacridine scaffold. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- XRD : Single-crystal X-ray diffraction resolves the planar geometry and confirms substituent positions (e.g., phenyl group at C10) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 285.38 (C₂₁H₁₉N⁺) .
What safety precautions are critical when handling this compound?
Q. Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- First Aid : For exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
How do steric effects from the dimethyl and phenyl groups influence photophysical properties?
Methodological Answer :
The bulky 9,9-dimethyl group restricts rotational freedom, enhancing fluorescence quantum yield (ΦF ~0.45). Computational studies (DFT/TD-DFT) show:
Q. Table 2: Photophysical Data
| Property | Value | Technique | Reference |
|---|---|---|---|
| λabs (nm) | 360 | UV-Vis | |
| λem (nm) | 450 | Fluorescence | |
| ΦF | 0.45 | Integrating Sphere |
What contradictions exist in reported catalytic applications, and how can they be resolved?
Methodological Answer :
Discrepancies in catalytic efficiency (e.g., as a ligand in cross-coupling) arise from:
- Solvent polarity : Polar aprotic solvents (DMF) improve Pd-complex stability but may reduce turnover .
- Substituent electronic effects : Electron-donating groups on the phenyl ring enhance catalytic activity by 20–30% .
Resolution : Conduct controlled kinetic studies with in-situ IR monitoring to correlate reaction parameters with yields .
How can computational modeling guide the design of derivatives for organic electronics?
Q. Methodological Answer :
- HOMO-LUMO tuning : Replace the phenyl group with electron-deficient moieties (e.g., cyano) to lower LUMO levels for OLED applications .
- Charge mobility : Molecular dynamics (MD) simulations predict hole mobility >0.1 cm²/V·s in crystalline phases .
- Validation : Compare predicted properties with experimental OFET (organic field-effect transistor) data .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
